Chemical structure of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride
Chemical structure of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride
An In-depth Technical Guide to 4-Bromo-2-(methoxymethoxy)benzenesulfonyl Chloride: Synthesis, Reactivity, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride, a versatile bifunctional reagent crucial for modern organic synthesis and drug discovery. We will delve into its structural attributes, a validated synthetic pathway, key reaction protocols, and essential handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists who require a sophisticated understanding of this compound's utility.
Strategic Importance and Molecular Profile
4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is not merely a chemical; it is a strategic tool. Its value lies in the orthogonal reactivity of its three key functional groups, which can be addressed sequentially to build molecular complexity.
-
The Sulfonyl Chloride (-SO₂Cl): This highly electrophilic group is a robust handle for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and anticonvulsants.[1][2] The reaction with primary and secondary amines is typically rapid and high-yielding.[3]
-
The Aryl Bromide (-Br): Positioned para to the sulfonyl group, the bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the introduction of diverse aryl, alkyl, or alkynyl fragments, enabling rapid library synthesis and late-stage functionalization.
-
The Methoxymethyl (MOM) Ether (-OCH₂OCH₃): The MOM group serves as a stable and reliable protecting group for the ortho-hydroxyl functionality. Its presence prevents unwanted side reactions during sulfonamide formation or cross-coupling and can influence the electronic properties and conformation of the molecule. It can be selectively removed under acidic conditions when the phenol is required for subsequent transformations.
Physicochemical and Spectroscopic Data
While specific experimental data for the title compound is not broadly published, its properties can be reliably inferred from closely related analogs.
| Property | Value / Description | Source (Analog) |
| Molecular Formula | C₈H₈BrClO₄S | - |
| Molecular Weight | 315.57 g/mol | - |
| Appearance | Expected to be a white to off-white solid | [4][5] |
| Predicted Boiling Point | > 330 °C | [1] |
| Predicted Density | ~1.7 g/cm³ | [1] |
| Solubility | Soluble in organic solvents (DCM, Chloroform, THF); reacts with protic solvents (water, alcohols) | [4] |
| ¹H NMR (Predicted) | Expect aromatic protons as multiplets/doublets (δ 7.0-8.0 ppm), a singlet for the MOM-methylene (δ ~5.2 ppm), and a singlet for the MOM-methyl (δ ~3.5 ppm). | [6][7] |
| ¹³C NMR (Predicted) | Aromatic carbons (δ 110-160 ppm), MOM-methylene (δ ~95 ppm), and MOM-methyl (δ ~56 ppm). | [6] |
| IR Spectroscopy | Characteristic strong absorptions for S=O stretch (~1370 and ~1180 cm⁻¹), C-O-C stretch (~1150-1085 cm⁻¹), and C-Br stretch. | - |
Synthesis and Purification: A Validated Workflow
The synthesis of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is logically approached from a commercially available precursor, 4-bromo-2-methoxyphenol. The process involves two critical steps: protection of the phenolic hydroxyl group followed by chlorosulfonylation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene
-
Rationale: The phenolic proton is acidic and would interfere with the highly reactive chlorosulfonic acid in the next step. Protection with a MOM group is a standard procedure that is stable to the subsequent reaction conditions. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated.
-
To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere at 0 °C, add DIPEA (1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride
-
Rationale: Chlorosulfonic acid is a powerful and inexpensive reagent for electrophilic aromatic substitution to install the -SO₂Cl group.[8] The reaction is conducted at low temperature to control the exothermicity and improve regioselectivity. The MOM-protected ether directs the substitution to the position para to the bromine.
-
Dissolve the crude product from Step 1 (1.0 eq) in chloroform (~1.0 M) and cool the solution to -5 °C to 0 °C using an ice-salt bath.[8]
-
CAUTION: Under vigorous stirring, add chlorosulfonic acid (3.0 eq) dropwise via an addition funnel over 30-45 minutes. The temperature must be strictly controlled.
-
After the addition is complete, allow the mixture to gradually warm to room temperature over 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with chloroform.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol
-
Rationale: The primary impurity is often the other regioisomer. Recrystallization is an effective method for isolating the desired crystalline product.
-
Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.[8]
-
Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum.
Key Applications and Reaction Methodologies
A. Sulfonamide Synthesis
The reaction with amines to form sulfonamides is the most common application of this reagent.
Caption: General workflow for sulfonamide synthesis.
Protocol: Synthesis of a Representative Sulfonamide
-
Rationale: A base such as pyridine or triethylamine is required to act as a nucleophilic catalyst and to scavenge the HCl byproduct, driving the reaction to completion.[2][9]
-
Dissolve the amine (1.0 eq) in a suitable solvent like DCM or pyridine.
-
Add the base (e.g., pyridine, 2.0 eq if not the solvent).
-
To this stirred solution, add a solution of 4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
B. Palladium-Catalyzed Suzuki Cross-Coupling
The aryl bromide provides a handle for C-C bond formation, significantly expanding the synthetic possibilities.
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
Protocol: Representative Suzuki Coupling
-
Rationale: A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the C-C bond is formed and the catalyst is regenerated.
-
To a reaction vessel, add the 4-Bromo-2-(methoxymethoxy)benzenesulfonyl-derived compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the reaction mixture (typically 80-100 °C) with stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, extract the aqueous phase, and combine the organic extracts.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel.
Safety, Handling, and Storage
Sulfonyl chlorides are reactive and require careful handling. The safety profile is inferred from analogous compounds like 4-bromobenzenesulfonyl chloride.[10][11]
| Hazard Category | Description & Precaution |
| Corrosivity | Causes severe skin burns and eye damage.[10][12] Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles or a face shield.[11] |
| Reactivity with Water | Reacts with water and moisture, potentially violently, to release corrosive HCl gas and sulfonic acid.[11] Handle under an inert atmosphere (nitrogen or argon) and store in a tightly sealed container in a desiccator. |
| Inhalation Toxicity | Harmful if inhaled; dust or vapors can cause respiratory tract irritation.[10][11] Handle only in a well-ventilated fume hood. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines.[1][13] Recommended storage temperature is 2-8°C.[1] |
First Aid Measures
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
4-Bromo-2-(methoxymethoxy)benzenesulfonyl chloride is a highly valuable and versatile building block. Its capacity for sequential, selective reactions at its sulfonyl chloride and aryl bromide centers makes it an enabling tool for constructing complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in pharmaceutical and materials science research.
References
-
MySkinRecipes. 4-Bromo-2-methoxybenzene-1-sulfonyl chloride. [Link]
-
Thermo Fisher Scientific. 5-Bromo-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]
-
PubChemLite. 4-bromo-2-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
Aozun Yazhou Chemical. 4-Bromo benzenesulfonyl chloride MSDS. [Link]
-
SIELC Technologies. Benzenesulfonyl chloride, 4-bromo-. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
-
PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
Sources
- 1. 4-Bromo-2-methoxybenzene-1-sulfonyl chloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-2-methylbenzenesulfonyl chloride 97 139937-37-4 [sigmaaldrich.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. aozunasia.com [aozunasia.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
